molecular formula C4H5N3O2 B1321100 2-(1H-1,2,4-triazol-5-yl)acetic acid CAS No. 155049-60-8

2-(1H-1,2,4-triazol-5-yl)acetic acid

Cat. No. B1321100
M. Wt: 127.1 g/mol
InChI Key: BUOSAFNJURLEMX-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-5-yl)acetic acid” is an organic compound . It is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-triazol-5-yl)acetic acid” is characterized by the presence of a 1,2,4-triazole ring attached to an acetic acid group . The exact molecular structure can be determined by techniques such as NMR and MS analysis .

Scientific Research Applications

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
  • Method : The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Therapeutic Applications

  • Field : Molecular Diagnostics and Therapeutics
  • Application : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
  • Method : The triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
  • Results : Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Synthesis of Differentially-Functionalized 1,2,4-Triazoles

  • Field : Green Chemistry
  • Application : An efficient and sustainable synthesis of differentially-functionalized 1,2,4-triazoles .
  • Method : The established route was generalized, and several triazoles were prepared under the described conditions .
  • Results : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Anticancer Agents with p-cymene Ru(II) Complexes

  • Field : Medicinal Chemistry
  • Application : The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established .
  • Method : The anticancer activity of these complexes was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
  • Results : The results of this study are not specified in the source .

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

  • Field : Medicinal Chemistry
  • Application : The most potent compounds, including 2, 5, 14, and 15, exhibited an obvious improvement in IC50 values .
  • Method : These compounds were synthesized and their cytotoxic effects were evaluated against normal cells (RPE-1) compared with doxorubicin .
  • Results : These compounds demonstrated very weak cytotoxic effects toward normal cells .

Efficient and Sustainable Synthesis

  • Field : Green Chemistry
  • Application : An efficient and sustainable synthesis of differentially-functionalized 1,2,4-triazoles .
  • Method : Several triazoles were prepared under the described conditions .
  • Results : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Anticancer Agents with Novel Derivatives

  • Field : Medicinal Chemistry
  • Application : Nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were synthesized and evaluated as potential anticancer agents .
  • Method : The structures of these derivatives were confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Pharmacological Potentials

  • Field : Pharmacology
  • Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
  • Method : The triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
  • Results : Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Energetic Salts

  • Field : Material Science
  • Application : 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts .
  • Method : The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .
  • Results : These interactions contribute greatly to the high density, insensitivity and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .

Sustainable Synthesis

  • Field : Green Chemistry
  • Application : An efficient and sustainable synthesis of differentially-functionalized 1,2,4-triazoles .
  • Method : Several triazoles were prepared under the described conditions .
  • Results : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Synthesis and Characterization of Novel Derivatives

  • Field : Medicinal Chemistry
  • Application : Synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
  • Method : These compounds were synthesized and their pharmacological activities were evaluated .
  • Results : Pyrazoles present antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .

Future Directions

The future directions for “2-(1H-1,2,4-triazol-5-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by triazole derivatives, there is potential for the development of more selective and potent molecules for various therapeutic applications .

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOSAFNJURLEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-5-yl)acetic acid

CAS RN

155049-60-8
Record name 2-(1H-1,2,4-triazol-3-yl)acetic acid
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